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Compound of Interest

Compound Name: CP-640186 hydrochloride

Cat. No.: B1669549

An In-depth Technical Guide on the Discovery and Development of CP-640186 Hydrochloride

Executive Summary

CP-640186 is a potent, cell-permeable, and orally active small molecule inhibitor of Acetyl-CoA
Carboxylase (ACC). Developed as an isozyme-nonselective inhibitor, it targets both ACC1 and
ACC2, key enzymes regulating fatty acid synthesis and oxidation. This document provides a
comprehensive overview of the discovery, mechanism of action, and preclinical development of
CP-640186. It details the compound's inhibitory potency, its effects in cellular and animal
models, and its pharmacokinetic profile. While CP-640186 demonstrated robust preclinical
efficacy in modulating lipid metabolism, its development trajectory also highlights challenges
such as metabolic instability. This guide consolidates key quantitative data, experimental
methodologies, and the signaling context for researchers and professionals in drug
development.

Discovery and Genesis

The development of CP-640186 emerged from a program aimed at identifying inhibitors of
Acetyl-CoA Carboxylase (ACC) to address metabolic disorders. The initial lead compound, CP-
610431, was identified through high-throughput screening.[1] CP-640186 was subsequently
developed as an analog of CP-610431 with the specific goal of improving metabolic stability
while retaining high potency against both ACC isozymes.[1][2] This strategic chemical
modification led to a compound with a favorable preclinical profile for acutely modulating fatty
acid metabolism.[1]
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Discovery workflow leading to CP-640186.

Mechanism of Action

CP-640186 functions as a potent, reversible, and allosteric inhibitor of both ACC1 and ACC2.[3]
It is classified as a non-competitive inhibitor with respect to acetyl-CoA, citrate, and
bicarbonate, and an uncompetitive inhibitor with respect to ATP.[3][4] The molecule binds to the
carboxyltransferase (CT) domain of ACC, specifically at the interface between the two

monomers of the CT dimer.[3]

By inhibiting ACC, CP-640186 blocks the conversion of acetyl-CoA to malonyl-CoA.[2] This has
a dual effect on lipid metabolism:

« Inhibition of Fatty Acid Synthesis: Reduced levels of malonyl-CoA, the primary building block
for new fatty acids, directly suppress de novo lipogenesis. This is the dominant effect in
lipogenic tissues like the liver, which are rich in the ACC1 isozyme.[1][5]

o Stimulation of Fatty Acid Oxidation: Malonyl-CoA is a natural inhibitor of carnitine
palmitoyltransferase 1 (CPT1), the enzyme that controls the entry of long-chain fatty acids
into mitochondria for 3-oxidation. By lowering malonyl-CoA levels, CP-640186 relieves this
inhibition, thereby promoting the burning of fatty acids for energy. This is a key effect in
oxidative tissues like skeletal muscle and the heart, where ACC2 is prevalent.[1][2][5]
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ACC Signaling Pathway & CP-640186 Inhibition
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Mechanism of CP-640186 action on the ACC pathway.

Preclinical Evaluation

CP-640186 has been extensively characterized in a variety of preclinical models,
demonstrating potent activity both in vitro and in vivo.

In Vitro Activity

The compound shows potent, non-selective inhibition of ACC1 and ACC2 isozymes.[4][6] Its
effects have been confirmed in multiple cell lines, where it effectively modulates fatty acid
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metabolism.[1][6] For instance, treatment with CP-640186 inhibits fatty acid and triglyceride
synthesis in HepG2 cells and stimulates fatty acid oxidation in C2C12 myotubes.[1][6] It has
also been shown to inhibit the growth of H460 lung cancer cells.[2][6]

Table 1: In Vitro Inhibitory and Cellular Activity of CP-640186 | Parameter | Target/Cell Line |
Species | Value | Reference(s) | | :--- | :-=—- | :=-- | === | :--- | | ICs0 | ACCL1 (liver) | Rat | 53 nM |[3]
[4][6] | | ICso0 | ACC2 (skeletal muscle) | Rat | 61 nM |[3][4][6] | | ICso | ACC1/ACC2 | Not
Specified | ~55 nM |[1][5][7] | | ECso | Fatty Acid Synthesis Inhibition | HepG2 cells | 0.62 uM |[2]
[6] | | ECso | Triglyceride Synthesis Inhibition | HepG2 cells | 1.8 uM |[2][6] | | ECso | Palmitate
Acid Oxidation Stimulation | C2C12 cells | 57 nM [[1][6] | | ECso | Palmitate Acid Oxidation
Stimulation | Isolated epitrochlearis muscle | Rat | 1.3 uM |[1][6] | | Effect | H460 Cell Growth
Inhibition (20 uM, 48h) | H460 cells | ~30% decrease in cell number |[2][6] |

In Vivo Activity

Oral administration of CP-640186 demonstrated acute efficacy in animal models.[6] The
compound effectively lowered malonyl-CoA concentrations in key metabolic tissues, including
the liver, skeletal muscle, and cardiac muscle.[1][4] Consequently, it inhibited fatty acid
synthesis and stimulated whole-body fatty acid oxidation in rats and different mouse models,
including the genetically obese ob/ob mouse model.[1][3][4]

Table 2: In Vivo Efficacy (EDso) of CP-640186
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Parameter Tissue | Model Species EDso Value Reference(s)
Malonyl-CoA .
. Liver Rat 55 mglkg [1][4]
Reduction
Soleus Muscle Rat 6 mg/kg [1][4]
Quadriceps
Rat 15 mg/kg [1][4]
Muscle
Cardiac Muscle Rat 8 mg/kg [11[4]
Fatty Acid
Synthesis Whole Body Rat 13 mg/kg [11[3][4]
Inhibition
Whole Body CD1 Mouse 11 mg/kg [11[3114]
Whole Body ob/ob Mouse 4 mg/kg [1103114]
Fatty Acid
Oxidation Whole Body Rat ~30 mg/kg [1][4]
Stimulation
Acute Efficacy
(Malonyl-CoA 1 hour post-dose  Rat 4.6 mg/kg [6]
reduction)
4 hours post-
Rat 9.7 mg/kg [6]

dose

| | 8 hours post-dose | Rat | 21 mg/kg |[6] |

Pharmacokinetics

Pharmacokinetic studies were conducted in male Sprague-Dawley rats and ob/ob mice,

revealing moderate properties including good oral bioavailability but a relatively short plasma

half-life.[3][4]

Table 3: Pharmacokinetic Parameters of CP-640186
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Sprague-Dawley

Parameter et ob/ob Mouse Reference(s)
a
_ 5 mglkg (1V), 10 5 mglkg (IV), 10
Dosing [4]
mgl/kg (Oral) mgl/kg (Oral)
Plasma Half-life (t:/2) 15h 1.1h [3][4]
Bioavailability (F) 39% 50% [314]
Plasma Clearance
65 ml/min/kg 54 ml/min/kg [4]
(Clp)
Volume of Distribution
5 liters/kg Not Reported [3114]
(\Vdss)
Tmax (Oral) 1.0h 0.25h [31[4]
Cmax (Oral) 345 ng/mL 2177 ng/mL [3114]

| AUCo- (Oral) | 960 ng-h/mL | 3068 ng-h/mL |[3][4] |

Experimental Protocols

While detailed, step-by-step protocols are proprietary, the methodologies can be inferred from
the published literature.

ACC Enzyme Inhibition Assay

The inhibitory potency (ICso) of CP-640186 against ACC1 and ACC2 was likely determined
using a radiometric assay. This standard method involves incubating the purified recombinant
enzyme with its substrates, including acetyl-CoA, ATP, and radiolabeled bicarbonate (*4C-
HCOs™). The enzymatic reaction incorporates the radiolabel into malonyl-CoA. The amount of
radiolabeled malonyl-CoA produced is quantified by scintillation counting. Assays are run
across a range of inhibitor concentrations to determine the concentration that produces 50%
inhibition.

Cellular Fatty Acid Synthesis and Oxidation Assays
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o Fatty Acid Synthesis (HepG2 cells): Cells are typically incubated with a radiolabeled
precursor, such as *C-acetate, in the presence of varying concentrations of the test
compound. After incubation, cellular lipids are extracted, and the incorporation of the
radiolabel into the lipid fraction is measured to quantify the rate of de novo fatty acid
synthesis.

o Fatty Acid Oxidation (C2C12 cells): Cells are treated with the compound and then incubated
with a radiolabeled fatty acid, such as 3H-palmitate. The rate of oxidation is determined by
measuring the amount of radiolabeled water (3H20) produced as a byproduct of -oxidation.

In Vivo Studies

e Pharmacodynamic Studies: Rodent models (e.g., Sprague-Dawley rats) are administered
CP-640186 via oral gavage. At specified time points post-dose, animals are euthanized, and
tissues (liver, muscle) are rapidly collected and flash-frozen. Malonyl-CoA levels are then
quantified using techniques like HPLC-MS/MS.

o Pharmacokinetic Studies: The compound is administered intravenously (IV) and orally (PO)
to different groups of animals. Blood samples are collected at multiple time points after
dosing. Plasma concentrations of CP-640186 are determined using LC-MS/MS, and
standard pharmacokinetic parameters are calculated.
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Typical preclinical evaluation workflow.

Clinical Perspective and Legacy

There is limited public information regarding the progression of CP-640186 hydrochloride into
human clinical trials. Some research notes its metabolic instability, which may have posed a
challenge for further development.[8] However, the discovery and characterization of CP-
640186 were significant. It served as a crucial tool compound for exploring the biology of ACC
inhibition and validated the therapeutic hypothesis of targeting both ACC isozymes for
metabolic diseases.[1] The knowledge gained from the program that produced CP-640186
informed the development of subsequent ACC inhibitors, including some that have advanced to
clinical studies for conditions like non-alcoholic steatohepatitis (NASH) and diabetes.[9][10][11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/12842871/
https://pubmed.ncbi.nlm.nih.gov/12842871/
https://pubmed.ncbi.nlm.nih.gov/12842871/
https://pubmed.ncbi.nlm.nih.gov/12842871/
https://www.invivochem.cn/cp640186.html
https://www.invivochem.cn/cp640186.html
https://www.merckmillipore.com/ID/id/product/ACC-Inhibitor-IV-CP-640186-Calbiochem,EMD_BIO-533978
https://www.selleckchem.com/products/cp-640186.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9739643/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9739643/
https://www.medchemexpress.com/CP-640186.html
https://www.mdpi.com/1420-3049/27/23/8583
https://pmc.ncbi.nlm.nih.gov/articles/PMC2889071/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2889071/
https://pubs.acs.org/doi/10.1021/jm5016022
https://pmc.ncbi.nlm.nih.gov/articles/PMC8205039/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8205039/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7317421/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7317421/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7317421/
https://www.benchchem.com/product/b1669549#cp-640186-hydrochloride-discovery-and-development
https://www.benchchem.com/product/b1669549#cp-640186-hydrochloride-discovery-and-development
https://www.benchchem.com/product/b1669549#cp-640186-hydrochloride-discovery-and-development
https://www.benchchem.com/product/b1669549#cp-640186-hydrochloride-discovery-and-development
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669549?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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